molecular formula C16H20O B2864600 7-Cyclohexyl-1-tetralone CAS No. 64959-04-2

7-Cyclohexyl-1-tetralone

Cat. No. B2864600
CAS RN: 64959-04-2
M. Wt: 228.335
InChI Key: KOBCCFWRXKRBJZ-UHFFFAOYSA-N
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Description

7-Cyclohexyl-1-tetralone is a chemical compound that consists of 20 Hydrogen atoms, 16 Carbon atoms, and 1 Oxygen atom . It is a derivative of 1-Tetralone, which is a bicyclic aromatic hydrocarbon and a ketone . 1-Tetralone can be regarded as benzo-fused cyclohexanone and is a colorless oil with a faint odor .


Synthesis Analysis

The synthesis of 7-methoxy-1-tetralone, a similar compound to 7-Cyclohexyl-1-tetralone, has been reported in the literature . The synthesis involves a multi-step continuous-flow strategy, which is an efficient and highly productive method. This method presents significant advantages over traditional batch operation, including dramatically reduced reaction time, highly improved reaction efficiency, and good controls over reaction optimizing conditions .


Molecular Structure Analysis

The molecular structure of 7-Cyclohexyl-1-tetralone consists of a cyclohexyl group attached to the 7-position of a 1-tetralone molecule . The molecular weight of 7-Cyclohexyl-1-tetralone is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 7-methoxy-1-tetralone, a similar compound to 7-Cyclohexyl-1-tetralone, have been described in detail . The most economic and concise route involves mixing anisole with succinic anhydride and AlCl3 in an organic solvent to form 4-(4-methoxyphenyl)-4-oxobutanoic acid through Friedel–Crafts acylation .

Scientific Research Applications

Antimitotic Activity

7-Cyclohexyl-1-tetralone has been explored for its potential in cancer research. A study by Shivakumar et al. (2014) synthesized new tetralone acids as analogues of podophyllotoxin, replacing specific phenyl rings with cyclohexyl groups. These compounds, including variants of 7-Cyclohexyl-1-tetralone, exhibited significant antimitotic activity, with some showing excellent results in inhibiting cell division, a crucial aspect of cancer treatment (Shivakumar et al., 2014).

Synthesis of Podophyllotoxin Analogues

7-Cyclohexyl-1-tetralone has been utilized in the synthesis of podophyllotoxin analogues. Basavaraju and Anjanamurthy (2003) discussed its role as an intermediate in this process, highlighting the steric effects of the cyclohexyl group on the synthesis pathway. This research is significant for developing new compounds with potential medicinal applications, particularly in oncology (Basavaraju & Anjanamurthy, 2003).

Monoamine Oxidase Inhibitors

7-Cyclohexyl-1-tetralone derivatives have been evaluated for their inhibitory effects on monoamine oxidase (MAO), an enzyme relevant in neurological disorders. Amakali et al. (2018) synthesized a series of 2-heteroarylidene-1-tetralone derivatives, demonstrating their selectivity for inhibiting the MAO-B isoform, which is significant for treating neurological conditions like depression and Parkinson's disease (Amakali et al., 2018).

Catalysis and Oxidation Processes

Chen and Sheldon (1995) reported the use of 7-Cyclohexyl-1-tetralone in catalysis, specifically in the oxidation of hydrocarbons. Their study demonstrated the efficient conversion of tetralin to 1-tetralone using chromium-substituted aluminophosphate-5 (CrAPO-5) as a catalyst. This research is pertinent to industrial chemistry and material science (Chen & Sheldon, 1995).

Mechanism of Action

While the specific mechanism of action for 7-Cyclohexyl-1-tetralone is not mentioned in the retrieved papers, a similar compound, 7-methoxy-1-tetralone, has been studied for its effects on hepatocellular carcinoma . It was found to induce apoptosis, suppress cell proliferation and migration via regulating c-Met, p-AKT, NF-κB, MMP2, and MMP9 expression .

Future Directions

Continuous flow technology has been widely adopted in manufacturing active pharmaceutical ingredients (APIs), and it presents significant advantages over traditional batch operation . Therefore, the future direction for the synthesis of compounds like 7-Cyclohexyl-1-tetralone could involve the further development and optimization of continuous flow synthesis methods .

properties

IUPAC Name

7-cyclohexyl-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O/c17-16-8-4-7-13-9-10-14(11-15(13)16)12-5-2-1-3-6-12/h9-12H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBCCFWRXKRBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC3=C(CCCC3=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Cyclohexyl-1-tetralone

Synthesis routes and methods

Procedure details

To a mixture of 4-(4-cyclohexylphenyl)butyric acid (10.2 g), thionyl chloride (7.4 g) and toluene (50 ml), pyridine (1 drop) was added. After refluxing for 1.5 hours, the solvent was evaporated off under reduced pressure. The residue was dissolved in dichloromethane (20 ml); this solution was added dropwise to a suspension of powdered anhydrous aluminum chloride (8.3 g) in dichloromethane (100 ml) under ice cooling conditions. After stirring at room temperature for 3 hours, the reaction mixture was poured into 1.2N HCl (150 ml), followed by stirring for 30 minutes. The organic layer was collected, while the aqueous layer was extracted with dichloromethane. The extract was combined with the organic layer, succesively washed with water and brine, and dried (MgSO4), after which the solvent was evaporated off. The residual oil was subjected to silica gel column chromatography and eluted with ethyl acetate-hexane (1:10, v/v) to yield 7-cyclohexyl-1-tetralone (9.4 g, 100%) as an oil.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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